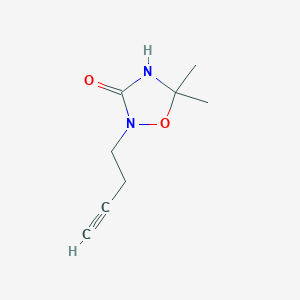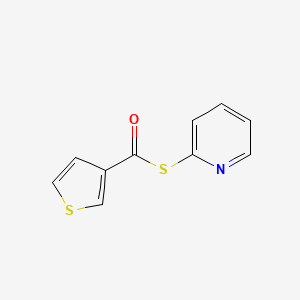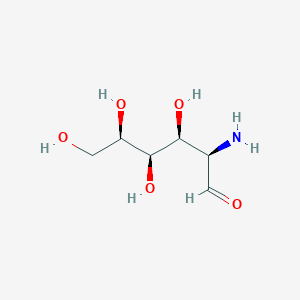![molecular formula C16H20N4O3 B3281135 6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione CAS No. 728898-91-7](/img/structure/B3281135.png)
6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
The review by Ostrowski (2022) explores the significance of furan and thiophene as components of bioactive molecules, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogs. This research underscores the utility of heteroaryl substituents in medicinal chemistry, demonstrating their potential in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement. The study highlights various classes of compounds, including heteroaryl-substituted derivatives, and discusses the modifications aimed at optimizing activity and selectivity (Ostrowski, 2022).
Chemistry and Properties of Pyrimidine Complexes
Boča, Jameson, and Linert (2011) provide a comprehensive review of the chemistry surrounding compounds containing pyrimidine and its complexes. This study encompasses preparation methods, properties of organic compounds, and a variety of biological and electrochemical activities. It identifies areas for future investigation, suggesting the potential for discovering unknown analogues with significant applications (Boča, Jameson, & Linert, 2011).
Structural-Activity Relationship of Pyrimidine Ligands
Research by Niedzwicki et al. (1983) on pyrimidine analogs as inhibitors of specific enzymes presents a foundation for the rational design of new inhibitors. This structural-activity relationship study provides insights into the binding of ligands to enzymes, emphasizing the significance of pyrimidine derivatives in developing therapeutic agents (Niedzwicki, el Kouni, Chu, & Cha, 1983).
Anti-inflammatory Effects and SARs of Pyrimidines
Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. The review discusses various synthetic methods and the molecular basis for their anti-inflammatory actions, offering a guide for the development of new pyrimidine analogs as anti-inflammatory agents with reduced toxicity (Rashid et al., 2021).
Conjugated Polymers for Optoelectronic Materials
Lipunova et al. (2018) review the use of quinazoline and pyrimidine rings in the development of optoelectronic materials, highlighting their applications in luminescent elements and photoelectric conversion elements. This research shows the value of incorporating pyrimidine fragments into π-extended conjugated systems for creating novel materials for organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
6-amino-1-benzyl-5-(oxolan-2-ylmethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10,17H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLKCGNIXRBJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




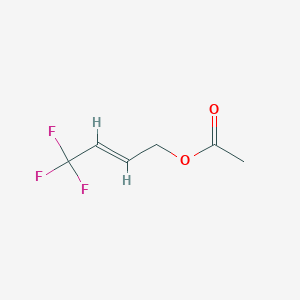
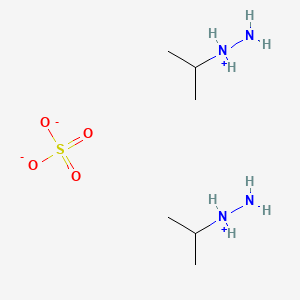

![[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid](/img/structure/B3281101.png)
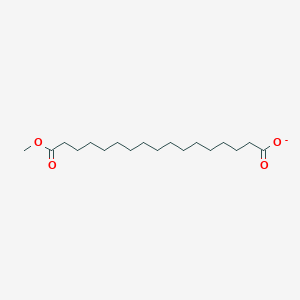
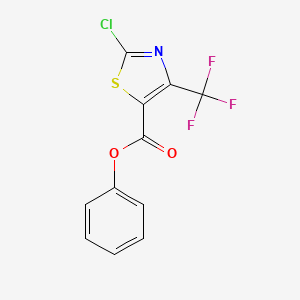
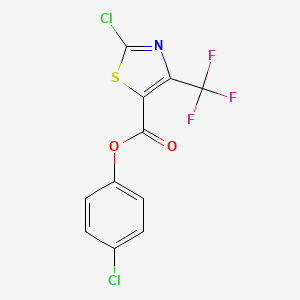

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)
